molecular formula C29H30N2O5S B12711608 2-(4-((4-Ethoxyphenyl)methylamino)phenyl)-1-ethylbenz(cd)indolium methyl sulphate CAS No. 85187-81-1

2-(4-((4-Ethoxyphenyl)methylamino)phenyl)-1-ethylbenz(cd)indolium methyl sulphate

Cat. No.: B12711608
CAS No.: 85187-81-1
M. Wt: 518.6 g/mol
InChI Key: NWIMVKUKXLMMOZ-UHFFFAOYSA-M
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Description

2-(4-((4-Ethoxyphenyl)methylamino)phenyl)-1-ethylbenz(cd)indolium methyl sulphate is a chemical compound with the molecular formula C28H27N2O4S. It is known for its unique structure, which includes an indolium core, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((4-Ethoxyphenyl)methylamino)phenyl)-1-ethylbenz(cd)indolium methyl sulphate typically involves a multi-step process. One common method includes the reaction of 4-ethoxybenzylamine with 4-bromobenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with 1-ethyl-2-bromoindole under basic conditions to yield the desired indolium compound. The final step involves the methylation of the indolium nitrogen using methyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-((4-Ethoxyphenyl)methylamino)phenyl)-1-ethylbenz(cd)indolium methyl sulphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using sodium borohydride can convert the compound into its reduced amine form.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-((4-Ethoxyphenyl)methylamino)phenyl)-1-ethylbenz(cd)indolium methyl sulphate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Studied for its potential as a fluorescent probe in biological imaging.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-((4-Ethoxyphenyl)methylamino)phenyl)-1-ethylbenz(cd)indolium methyl sulphate involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, leading to changes in their function. The compound’s indolium core allows it to intercalate into DNA, disrupting replication and transcription processes. Additionally, it may interact with cellular enzymes, inhibiting their activity and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-((4-Methoxyphenyl)methylamino)phenyl)-1-ethylbenz(cd)indolium chloride
  • 2-(4-((4-Chlorophenyl)methylamino)phenyl)-1-ethylbenz(cd)indolium bromide

Uniqueness

2-(4-((4-Ethoxyphenyl)methylamino)phenyl)-1-ethylbenz(cd)indolium methyl sulphate is unique due to its ethoxy group, which imparts specific electronic and steric properties. This makes it more suitable for certain applications, such as in fluorescent probes, where the ethoxy group enhances its photophysical properties.

Properties

CAS No.

85187-81-1

Molecular Formula

C29H30N2O5S

Molecular Weight

518.6 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-4-(1-ethylbenzo[cd]indol-1-ium-2-yl)-N-methylaniline;methyl sulfate

InChI

InChI=1S/C28H27N2O.CH4O4S/c1-4-30-26-11-7-9-20-8-6-10-25(27(20)26)28(30)21-12-14-22(15-13-21)29(3)23-16-18-24(19-17-23)31-5-2;1-5-6(2,3)4/h6-19H,4-5H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

NWIMVKUKXLMMOZ-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=C(C2=CC=CC3=C2C1=CC=C3)C4=CC=C(C=C4)N(C)C5=CC=C(C=C5)OCC.COS(=O)(=O)[O-]

Origin of Product

United States

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